3,4,5-triethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Description
3,4,5-Triethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a benzamide derivative featuring a dibenzo[b,f][1,4]oxazepine core substituted with a methyl group at position 10 and a ketone at position 11. The benzamide moiety is further modified with triethoxy groups at positions 3, 4, and 5 of the phenyl ring. The triethoxy substituents likely enhance solubility and modulate electronic properties, influencing binding affinity and pharmacokinetics.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O6/c1-5-32-23-14-17(15-24(33-6-2)25(23)34-7-3)26(30)28-18-12-13-21-19(16-18)27(31)29(4)20-10-8-9-11-22(20)35-21/h8-16H,5-7H2,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDYTTUXFYGQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4,5-triethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The compound features a complex structure that includes:
- Triethoxy groups : Contributing to its solubility and reactivity.
- Dibenzo[b,f][1,4]oxazepin core : Known for various biological activities.
Molecular Formula
The molecular formula is C₁₈H₂₃N₃O₄, with a molecular weight of approximately 345.39 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Mechanism of Action : The compound may act through the inhibition of key enzymes involved in cancer cell proliferation. Thymidylate synthase (TS) inhibitors have shown promising results in reducing tumor growth by inducing apoptosis in cancer cells .
- Case Study : In a comparative analysis with other compounds, certain derivatives demonstrated IC50 values as low as 1.1 μM against MCF-7 breast cancer cells, indicating significant potency .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains:
- In vitro Studies : Research indicates that derivatives with similar structures exhibit good inhibition against Escherichia coli and Staphylococcus aureus, highlighting their potential as antimicrobial agents .
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory activity:
- Tyrosinase Inhibition : Preliminary studies suggest that related compounds inhibit tyrosinase more effectively than standard inhibitors like kojic acid. This activity could be beneficial in treating hyperpigmentation disorders .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A (similar structure) | Anticancer (MCF-7) | 1.1 | |
| Compound B | Antimicrobial (E. coli) | 15 | |
| Compound C | Tyrosinase Inhibition | 0.5 |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Ortho-substituted phenyl ring | Increased anticancer activity |
| Triethoxy group | Enhanced solubility and bioavailability |
| Dibenzo[b,f][1,4]oxazepin core | Central to biological efficacy |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related dibenzoheteroazepine derivatives, focusing on core heteroatoms, substituents, synthetic routes, and physicochemical properties.
Core Heteroatom Variations
Dibenzoheteroazepines differ primarily in their heteroatom composition (oxygen or sulfur) and oxidation state:
- Oxazepine core (oxygen atom, as in the target compound):
- Contains an oxazepine core (oxygen) and a trifluoromethylbenzamide substituent.
- Molecular weight: 412.367 g/mol; HRMS m/z: 412.1035 .
- Thiazepine core (sulfur atom, often oxidized to 5-oxide or 5,5-dioxide):
- Synthesized via H₂O₂ oxidation in acetic acid (85% yield).
- Molecular weight: 297.30 g/mol; HRMS m/z: 297.0532 .
Key Differences :
- Thiazepine derivatives (e.g., 40 , 41 in ) often exhibit higher polarity due to sulfur oxidation, impacting solubility and receptor binding .
- Oxazepines may offer improved metabolic stability compared to sulfur-containing analogs due to reduced susceptibility to oxidative metabolism .
Substituent Variations
Substituents on the benzamide/acetamide group and the dibenzoheteroazepine core significantly influence activity and physicochemical properties:
*Calculated based on molecular formula.
Key Observations :
- Electron-Withdrawing Groups (e.g., trifluoromethyl in ) increase lipophilicity, while electron-donating groups (e.g., triethoxy in the target compound) may enhance solubility .
- Halogenated substituents (e.g., bromo in ) improve receptor binding affinity in some thiazepine analogs .
Key Differences :
- Oxazepines generally avoid sulfur oxidation steps, simplifying synthesis compared to thiazepines .
- Triethoxybenzamide synthesis may require protection/deprotection strategies for the ethoxy groups .
Physicochemical Properties
- Polarity : The triethoxy groups in the target compound increase polarity (logP ~2.5*), whereas trifluoromethyl-substituted analogs () are more lipophilic (logP ~3.1) .
- Chirality : Thiazepine 5-oxides (e.g., (S)-10b in ) require chiral separation via SFC or HPLC , whereas the target compound lacks chiral centers.
*Predicted using fragment-based methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
